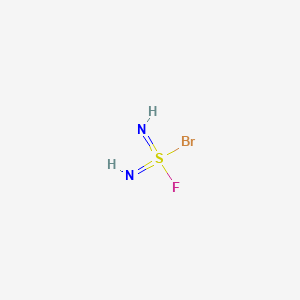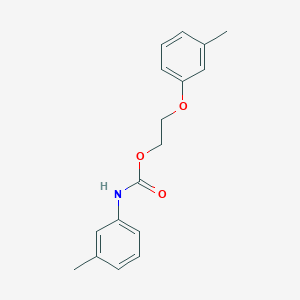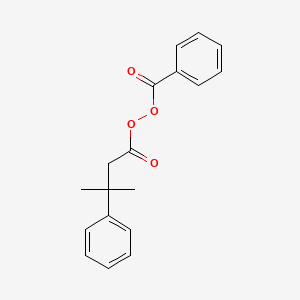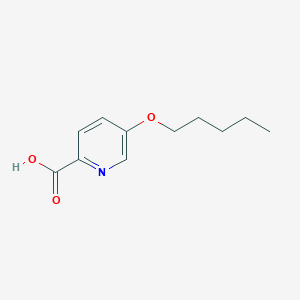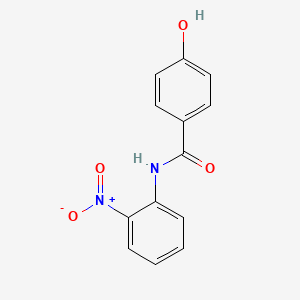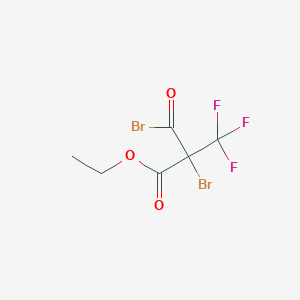
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate is a unique organofluorine compound characterized by the presence of bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate typically involves the bromination of ethyl 3,3,3-trifluoropropanoate. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while elimination reactions typically produce alkenes.
Scientific Research Applications
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate involves its interaction with various molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and selectivity. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various synthetic applications to introduce specific functional groups into target molecules.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(bromocarbonyl)-3,3,3-trifluoropropanoate can be compared with similar compounds such as:
Ethyl 2-bromo-2,2-difluoroacetate: This compound also contains bromine and fluorine atoms but differs in the number of fluorine atoms and their positions.
Ethyl 2-bromo-2-methylpropanoate: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62935-52-8 |
|---|---|
Molecular Formula |
C6H5Br2F3O3 |
Molecular Weight |
341.90 g/mol |
IUPAC Name |
ethyl 2-bromo-2-carbonobromidoyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C6H5Br2F3O3/c1-2-14-4(13)5(8,3(7)12)6(9,10)11/h2H2,1H3 |
InChI Key |
SALKVUUSJLRJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)Br)(C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


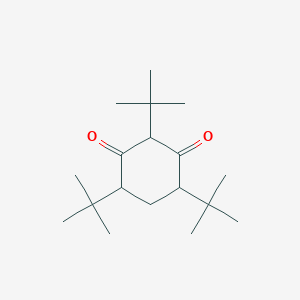
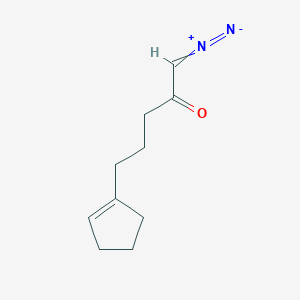
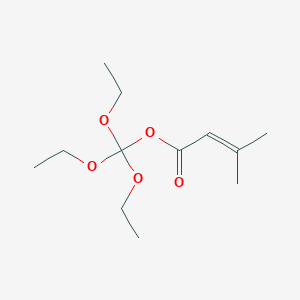
diphenyl-lambda~5~-phosphane](/img/structure/B14511514.png)
![Acetic acid, trifluoro-, 2-hydroxy-3-[(4-methoxyphenyl)thio]propyl ester](/img/structure/B14511516.png)
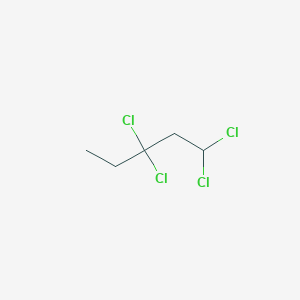
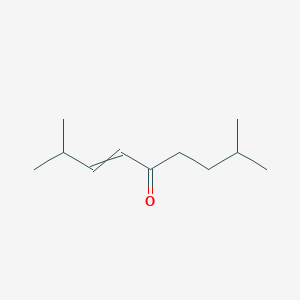
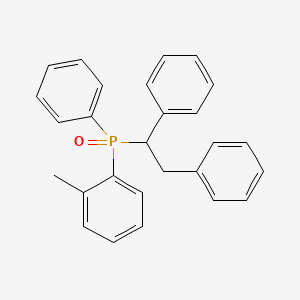
![N'-[(3-Fluorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14511558.png)
